methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate

Description

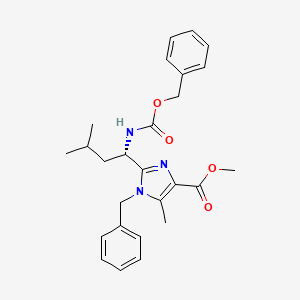

This compound is a substituted imidazole derivative characterized by a benzyl group at the N1 position, a stereospecific (1S)-configured side chain bearing a benzyloxycarbonyl (Cbz) protected amino group, and a methyl ester at the C4 position. The stereochemistry at the C2 side chain and the benzyl-protected amino group are critical for its biological activity and synthetic utility .

Properties

IUPAC Name |

methyl 1-benzyl-5-methyl-2-[(1S)-3-methyl-1-(phenylmethoxycarbonylamino)butyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O4/c1-18(2)15-22(27-26(31)33-17-21-13-9-6-10-14-21)24-28-23(25(30)32-4)19(3)29(24)16-20-11-7-5-8-12-20/h5-14,18,22H,15-17H2,1-4H3,(H,27,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYKWYPAMJANAX-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1CC2=CC=CC=C2)C(CC(C)C)NC(=O)OCC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N1CC2=CC=CC=C2)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves several key steps:

- Protection and Deprotection: Use of protecting groups like benzyloxy carbonyl (Cbz) to protect amino groups.

- Coupling Reactions: Utilization of coupling agents for forming amide bonds.

- Stereochemistry Control: Ensuring the correct stereochemistry, particularly at the (1S) center.

Detailed Preparation Method

Step 1: Preparation of Starting Materials

- Starting Material: (1S)-1-Amino-3-methylbutyl derivative.

- Protection: Protect the amino group with a benzyloxy carbonyl group using benzyl chloroformate in the presence of a base like triethylamine.

Step 2: Imidazole Ring Formation

- Imidazole Synthesis: Form the imidazole ring using appropriate precursors and conditions. This may involve condensation reactions or cyclization steps.

Step 3: Coupling with Benzyl Group

- Benzyl Group Introduction: Introduce the benzyl group to the imidazole ring, possibly through a nucleophilic substitution or alkylation reaction.

Step 4: Carboxylation

- Carboxylation Step: Introduce the carboxylate group to the imidazole ring. This could involve reactions with chloroformates or other carboxylating agents.

Step 5: Final Assembly

- Final Coupling: Couple the protected amino acid derivative with the imidazole carboxylate in the presence of coupling agents like HATU or EDCI.

Conditions and Reagents

| Step | Reagents | Conditions |

|---|---|---|

| Protection | Benzyl chloroformate, Triethylamine | Room temperature, dichloromethane |

| Imidazole Formation | Appropriate imidazole precursors | High temperature, acidic/basic conditions |

| Benzyl Introduction | Benzyl halide, base | Solvent like DMF or DMSO |

| Carboxylation | Chloroformate, base | Low temperature, dichloromethane |

| Final Coupling | HATU or EDCI, base | Room temperature, DMF |

Analysis and Characterization

- NMR Spectroscopy: Use 1H and 13C NMR to confirm the structure and purity.

- Mass Spectrometry: Verify the molecular weight using techniques like ESI-MS.

- HPLC: Check purity and stereochemistry using chiral HPLC columns.

Research Findings

While specific research findings on this exact compound are limited, general trends in organic synthesis suggest that careful control of reaction conditions and stereochemistry is crucial. The use of protecting groups and coupling agents is common in such syntheses.

- PubChem Compound Summary for CID 91758188.

- General organic synthesis texts and research articles on similar compounds.

Chemical Reactions Analysis

Methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and methyl groups, using reagents such as alkyl halides or nucleophiles like amines and thiols.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It may be used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Research Findings and Gaps

- Activity Data: No direct biological data for the target compound exists in the provided evidence.

- Stereoselectivity : The (1S)-configuration’s role warrants further study, as enantiomeric pairs () may exhibit contrasting pharmacokinetics.

- Comparative Toxicity : Benzyl-containing compounds (e.g., ’s imidazole carboxylate) often show higher cytotoxicity, necessitating safety profiling .

Biological Activity

Methyl 1-benzyl-2-((1S)-1-(((benzyloxy)carbonyl)amino)-3-methylbutyl)-5-methyl-1H-imidazole-4-carboxylate is a complex organic compound notable for its potential biological activities. This compound features a unique structure comprising an imidazole ring, a benzyl group, and a benzyloxycarbonyl amino moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 449.55 g/mol. The structural complexity includes:

| Feature | Description |

|---|---|

| Imidazole Ring | Known for coordinating with metal ions and interacting with various biological targets. |

| Benzyl Group | Enhances lipophilicity, potentially improving membrane permeability. |

| Benzyloxycarbonyl Moiety | May influence binding affinity and selectivity towards biological targets. |

Biological Activity Overview

Research indicates that compounds with imidazole derivatives often exhibit significant biological activities, including:

- Enzyme Inhibition : Compounds similar to methyl 1-benzyl have been studied as farnesyltransferase inhibitors, which play a role in cancer therapy .

- Antimicrobial Properties : Imidazole derivatives are known for their antimicrobial activity, suggesting potential applications in treating infections.

- Anticancer Activity : The imidazole ring is associated with various anticancer mechanisms, including apoptosis induction and cell cycle arrest.

Farnesyltransferase Inhibition

A study on related imidazole compounds demonstrated their effectiveness as farnesyltransferase inhibitors (FTIs). For instance, analogs of 1-benzyl-5-(3-biphenyl-2-yl-propyl)-1H-imidazole exhibited potent enzymatic and cellular activities against cancer cell lines . This suggests that this compound could similarly inhibit farnesyltransferase.

Interaction Studies

Binding affinity studies using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been pivotal in understanding how methyl 1-benzyl interacts with target proteins. These studies reveal insights into the compound's mechanism of action, which may involve competitive inhibition or allosteric modulation of enzyme activity.

Potential Applications

The structural attributes of methyl 1-benzyl suggest several potential applications in drug development:

- Cancer Therapy : Due to its enzyme inhibitory properties, it could be developed as a therapeutic agent targeting specific cancer pathways.

- Antimicrobial Agents : Its potential antimicrobial activity warrants investigation for use in treating bacterial infections.

- Metabolic Disorders : The ability to modulate enzyme activity positions this compound as a candidate for addressing metabolic diseases.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the benzimidazole core in this compound?

- The benzimidazole ring can be synthesized via cyclization reactions using o-phenylenediamine derivatives and carbonyl-containing reagents. For example, manganese(IV) oxide in dichloromethane at room temperature yields 85% of the benzimidazole aldehyde intermediate, which can be further functionalized .

- Key steps include protecting group strategies (e.g., benzyloxycarbonyl for amines) and stereochemical control during amino acid side-chain coupling. NMR and mass spectrometry are critical for verifying intermediates .

Q. How can the stereochemical integrity of the (1S)-configured amino acid side chain be maintained during synthesis?

- Chiral auxiliaries or enantioselective catalysts should be employed during the coupling of the amino acid moiety. For instance, using (S)-configured starting materials and monitoring optical rotation or chiral HPLC ensures retention of stereochemistry .

- Post-synthesis validation via -NMR coupling constants and NOE experiments can confirm stereochemical assignments .

Q. What analytical techniques are suitable for characterizing this compound?

- Spectroscopy :

- IR : Identify carbonyl (C=O, ~1700 cm) and amine (N-H, ~3300 cm) stretches.

- NMR : - and -NMR resolve aromatic protons (6.5–8.0 ppm) and ester/amide carbons (165–175 ppm) .

Advanced Research Questions

Q. How can computational methods aid in optimizing the compound’s bioactivity?

- Molecular docking studies predict binding modes to target proteins. For example, benzimidazole derivatives with aryl-thiazole-triazole substituents showed favorable interactions with enzymatic active sites, as visualized in docking poses .

- Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity trends .

Q. What strategies mitigate solubility challenges in polar solvents?

- Derivatization : Introduce hydrophilic groups (e.g., carboxylates) via ester hydrolysis or PEGylation.

- Co-solvents : Use DMSO/water mixtures (e.g., 10% DMSO) for in vitro assays.

- Crystallography : Single-crystal X-ray diffraction (e.g., data-to-parameter ratio = 16.1, R factor = 0.039) reveals packing interactions affecting solubility .

Q. How do structural modifications impact metabolic stability?

- Enzymatic assays : Incubate with liver microsomes and monitor degradation via LC-MS. Replace labile esters (e.g., methyl carboxylate) with stable amides to reduce hydrolysis .

- Log P optimization : Adjust lipophilicity (e.g., calculated Log P = 3.2) by substituting benzyl groups with fluorinated analogs to enhance metabolic resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.